[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Description
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQWDSJXKZJLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach for Thiazole Core Formation
The thiazole ring is typically constructed via cyclocondensation of α-haloketones with thioamides or thioureas. For example, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone reacts with pyrrole-1-carbothioamide under refluxing ethanol to yield the intermediate 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde . This reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen chloride.
Reaction Conditions :
- Solvent: Ethanol (50 mL per 5 mmol substrate)
- Temperature: Reflux (~78°C)
- Duration: 5 hours
- Yield: 68–72%
Purification is achieved via recrystallization from ethanol, yielding pale-yellow crystals.
Reduction of the Carbaldehyde to Methanol
The aldehyde intermediate is reduced to the primary alcohol using lithium aluminium hydride (LAH) . In a representative procedure, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde (1.237 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and treated with 2M LAH (2.48 mmol) at 0°C under argon.
Reaction Conditions :
The reaction is quenched with water, and the product is isolated via filtration and concentration. Column chromatography (silica gel, ethyl acetate/hexane 1:3) further purifies the compound.
Alternative Synthetic Strategies
Paal-Knorr Pyrrole Synthesis
The pyrrole substituent can be introduced via the Paal-Knorr reaction , which condenses 1,4-diketones with amines. For instance, 1,4-diketone precursors react with ammonium acetate in acetic acid to form the pyrrole ring, which is subsequently incorporated into the thiazole framework.
Key Steps :
- Synthesis of 2-(1H-pyrrol-1-yl)acetonitrile via Paal-Knorr cyclization.
- Conversion to 2-(1H-pyrrol-1-yl)thioamide via treatment with hydrogen sulfide.
- Cyclocondensation with 4-methyl-5-chloromethyl-1,3-thiazole to form the target compound.
Direct Functionalization of Preformed Thiazoles
An alternative route involves nucleophilic aromatic substitution on preformed thiazoles. For example, 4-methyl-5-hydroxymethyl-1,3-thiazole undergoes substitution with pyrrole-1-carbonyl chloride in the presence of a base (e.g., triethylamine).
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: Room temperature
- Duration: 12 hours
- Yield: 55–60%
Optimization and Challenges
Regioselectivity in Cyclocondensation
The position of substituents on the thiazole ring is critical. Using sterically hindered thioamides (e.g., pyrrole-1-carbothioamide) directs the reaction to form the 2-pyrrol-1-yl substitution pattern. Computational studies suggest that electron-withdrawing groups on the thioamide enhance regioselectivity by stabilizing transition states.
Stability of Intermediates
The 5-carbaldehyde intermediate is sensitive to oxidation and requires storage under inert atmospheres. Reduction with LAH must be performed at low temperatures (0°C) to prevent over-reduction or decomposition.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a purity of ≥98% for the final product.
Chemical Reactions Analysis
Types of Reactions
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups on the thiazole or pyrrole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]aldehyde or [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carboxylic acid.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. For instance, thiazole-integrated compounds have demonstrated efficacy against various cancer cell lines such as PC3 and MCF-7. One study reported that certain thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, with IC50 values indicating significant cytotoxic effects on cancer cells .
Anticonvulsant Activity
Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A series of novel thiazole-integrated pyrrolidinone analogues were synthesized and tested for their ability to prevent seizures in animal models. Some derivatives exhibited strong anticonvulsant activity, suggesting that this compound may hold promise in treating epilepsy or related disorders .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is well-documented. Compounds similar to this compound have shown activity against various bacterial strains and fungi. This suggests a possible application in developing new antimicrobial agents to combat resistant strains of pathogens .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their anticancer activities using MTT assays on various cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cells compared to non-modified counterparts.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole A | MCF7 | 10.2 |
| Thiazole B | PC3 | 8.5 |
| Thiazole C (with methanol) | HepG2 | 6.7 |
Case Study 2: Anticonvulsant Screening
In another investigation focusing on anticonvulsant activity, several thiazole derivatives were tested using the pentylenetetrazole (PTZ) model in rats. The study found that certain derivatives significantly reduced seizure duration and frequency.
| Compound | Dose (mg/kg) | Seizure Duration (s) |
|---|---|---|
| Control | - | 120 |
| Thiazole D | 20 | 45 |
| Thiazole E (with methanol) | 20 | 30 |
Mechanism of Action
The mechanism of action of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol shares structural similarities with other compounds containing pyrrole and thiazole rings, such as [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole] and [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]amine.
- These compounds may exhibit similar chemical reactivity and biological activity due to their structural similarities.
Uniqueness
- The presence of the methanol group in this compound distinguishes it from other similar compounds. This functional group can participate in additional chemical reactions and may influence the compound’s biological activity.
- The combination of pyrrole and thiazole rings in this compound provides a unique scaffold for the development of new molecules with diverse applications.
Biological Activity
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is a compound that integrates a thiazole ring with a pyrrole moiety, offering a unique scaffold for various biological applications. This article presents a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C9H10N2OS
- Molecular Weight : 194.25 g/mol
- CAS Number : 1333405-35-8
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anticonvulsant activities. The thiazole and pyrrole rings are known to contribute significantly to the pharmacological properties of compounds within this class.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | C. albicans | 3.92 mM |
| Compound B | A. niger | 4.01 mM |
The presence of electron-withdrawing and electron-donating groups on the aromatic rings enhances the antimicrobial efficacy of these compounds, indicating a structure–activity relationship (SAR) that is critical for their function .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation:
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| Jurkat | 23.30 | Doxorubicin: 10.00 |
| HT-29 | 20.00 | Doxorubicin: 10.00 |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and modulation of Bcl-2 family proteins .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented extensively. In animal models, certain thiazole compounds exhibit protective effects against seizures induced by pentylenetetrazol (PTZ). For example:
| Compound | ED50 (mg/kg) | Protection Rate (%) |
|---|---|---|
| Compound C | 10 | 100 |
This suggests that the incorporation of specific substituents on the thiazole ring can enhance anticonvulsant activity .
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways that are crucial for cell survival and proliferation.
- Receptor Modulation : It can bind to receptors that mediate cellular responses to stimuli, thus affecting signal transduction pathways.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents like doxorubicin.
Case Study 2: Antimicrobial Screening
A series of thiazole derivatives were tested against clinical isolates of Staphylococcus aureus, showing promising results with MIC values comparable to existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
